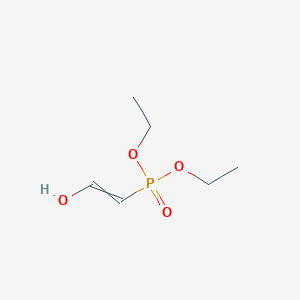
Diethyl (2-hydroxyethenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-hydroxyethenyl)phosphonate is an organophosphorus compound with the molecular formula C6H13O4P It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to two ethyl groups and a hydroxyethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-hydroxyethenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate hydroxyethenyl precursor under controlled conditions. The reaction typically requires the presence of a catalyst, such as anhydrous Lewis acids, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as depolymerization of paraformaldehyde, ring formation with formaldehyde and diethanolamine, and subsequent reaction with diethyl phosphite . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-hydroxyethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyethenyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of phosphonate esters with different functional groups .
Applications De Recherche Scientifique
Diethyl (2-hydroxyethenyl)phosphonate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl (2-hydroxyethenyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . The compound may also interact with cellular pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl (2-hydroxyethenyl)phosphonate include:
- Diethyl (2-hydroxyethyl)phosphonate
- Diethyl (2-chloroethyl)phosphonate
- Diethyl (2-aminoethyl)phosphonate
Uniqueness
This compound is unique due to its specific hydroxyethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where other phosphonate esters may not be as effective .
Propriétés
Numéro CAS |
91152-70-4 |
|---|---|
Formule moléculaire |
C6H13O4P |
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
2-diethoxyphosphorylethenol |
InChI |
InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
COCLNHODPLUIQX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=CO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


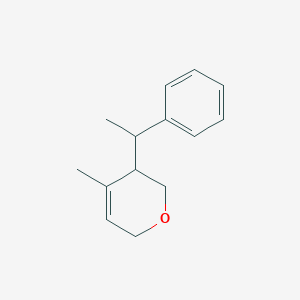

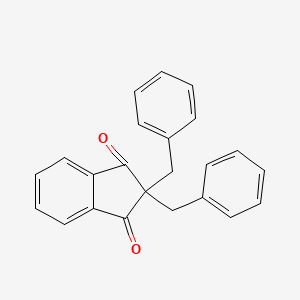
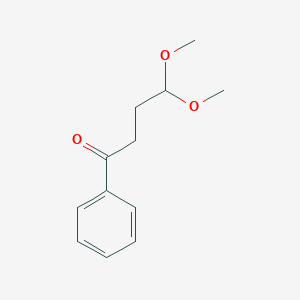
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
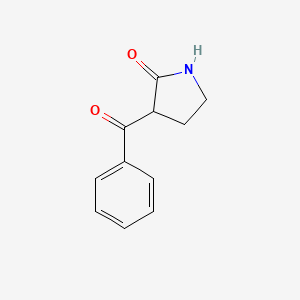
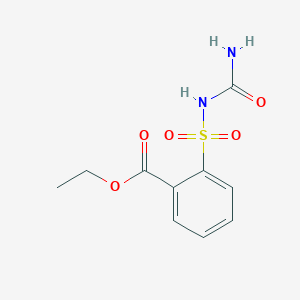

![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
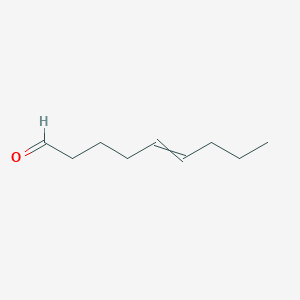
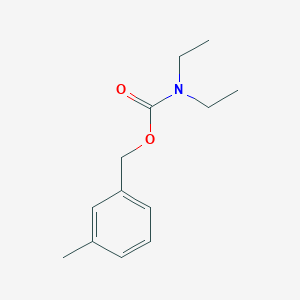
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)

